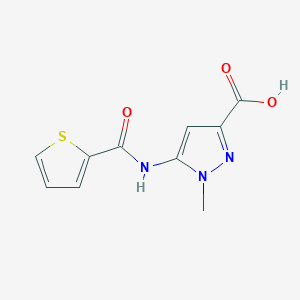

1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-(thiophene-2-carbonylamino)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-13-8(5-6(12-13)10(15)16)11-9(14)7-3-2-4-17-7/h2-5H,1H3,(H,11,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUNFRIRSHGXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Thiophene-2-carboxylic acid: is first activated to form an acid chloride using reagents like thionyl chloride (SOCl₂).

The activated acid chloride is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine (Et₃N) to form the amide bond.

The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure efficient production. The use of automated systems for reagent addition and temperature control can help in achieving consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, involving nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, aqueous medium, room temperature.

Reduction: LiAlH₄, NaBH₄, ether solvent, low temperature.

Substitution: Amines, alcohols, polar aprotic solvents, elevated temperature.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Amides or esters.

Scientific Research Applications

1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with a molecular weight of approximately 251.26 g/mol. It consists of a pyrazole ring substituted with a methyl group, a thiophene-2-carboxamide moiety, and a carboxylic acid group at the 3-position of the pyrazole. The combination of thiophene and pyrazole functionalities may give it enhanced biological activity compared to simpler derivatives.

Structural Features

- 5-Methylpyrazole-3-carboxylic acid Pyrazole ring with methyl and carboxyl groups; Lacks thiophene moiety

- Thiophene-2-carboxamide Contains thiophene but no pyrazole; Simpler structure; less diverse reactivity

- 4-Amino-5-methylpyrazole Amino substitution on pyrazole; Different functional groups leading to varied activity

Potential Applications

The unique structure of this compound contributes to its potential biological activities and applications in medicinal chemistry. The thiophene ring can undergo electrophilic substitution reactions, which may modify the compound's properties and reactivity.

While the search results do not provide specific applications of the compound, they do offer some clues:

- Biological Activities this compound exhibits significant biological activities.

- Medicinal Chemistry The compound has potential applications in medicinal chemistry due to its unique structure.

- Synthesis Methods The synthesis of this compound can be achieved through several methods.

- Related Compounds Other pyrazole and thiophene derivatives have shown various applications . For example, pyrazole amides have been synthesized and studied for their properties .

Mechanism of Action

The mechanism by which 1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The thiophene substituent at position 3 (vs. 5) alters steric and electronic interactions, as seen in the comparison of SI-3 and its positional isomer .

- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 5-Methyl-1-phenyl analog) introduce π-π stacking capabilities, whereas thiophene rings offer sulfur-mediated interactions .

Commercial Availability and Pricing

Biological Activity

1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene carboxylic acid with various pyrazole amines. Different methodologies have been explored to optimize yield and purity. For example, reactions using titanium tetrachloride (TiCl4) as a catalyst have demonstrated varying yields depending on the specific conditions employed.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The compound has shown significant activity against human liver carcinoma (HepG2) and other tumor cell lines. The following table summarizes key findings from recent research:

These results indicate that this compound exhibits potent cytotoxicity, comparable to standard chemotherapeutic agents.

Kinase Inhibition

The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. In vitro assays have demonstrated that it can effectively inhibit certain kinase activities, which are crucial for cellular proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole and thiophene moieties significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. The following table outlines some notable analogs and their activities:

Case Study 1: Anticancer Activity

A study published in Chemical & Pharmaceutical Bulletin demonstrated that a series of pyrazole derivatives, including this compound, exhibited significant anticancer properties through apoptosis induction in HepG2 cells. The study utilized flow cytometry to assess cell viability and apoptosis markers.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of this compound, particularly its selectivity towards MAO-B over MAO-A. The findings indicated that it could serve as a potential therapeutic agent for neurodegenerative diseases by enhancing synaptic plasticity through MAO-B inhibition .

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid?

A key method involves coupling thiophene-2-carboxamide derivatives with pyrazole precursors. For example, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst can introduce aryl/heteroaryl groups to the pyrazole core . Oxidation of aldehyde intermediates (e.g., via Vilsmeier-Haack formylation followed by Jones oxidation) is critical to generate the carboxylic acid moiety . Solvent systems like degassed DMF/water mixtures are often employed to stabilize intermediates .

Q. How is the purity and structure of this compound validated in academic research?

Characterization typically involves:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and substituent positions.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Elemental analysis : Ensures stoichiometric purity (>95% by GC/HPLC) .

- Melting point analysis : Consistency with literature values (e.g., mp 212–214°C for analogous pyrazole-carboxylic acids) .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Solubility : Polar solvents (DMSO, ethanol) are preferred due to the carboxylic acid group.

- pKa and Log P : Measured via potentiometric titration or HPLC retention times to predict ionization and membrane permeability .

- Thermal stability : TGA/DSC analysis to assess decomposition temperatures (>200°C for similar derivatives) .

Q. How is biological activity evaluated for this compound in preclinical studies?

- In vitro assays : Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates.

- In vivo models : Rodent assays (e.g., carrageenan-induced paw edema) for analgesic efficacy, with statistical validation via ANOVA .

- Toxicity screening : MTT assays on cell lines to determine IC₅₀ values .

Q. How are contradictions in synthetic yield or byproduct formation resolved?

- Byproduct analysis : LC-MS or TLC to identify side products (e.g., dehalogenated intermediates).

- Reaction optimization : Adjusting catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or base (K₃PO₄ vs. Na₂CO₃) to improve selectivity .

- Temperature control : Lowering reaction temperatures (e.g., 80°C → 50°C) to suppress undesired pathways .

Advanced Research Questions

Q. What strategies optimize regioselectivity in pyrazole-carboxylic acid functionalization?

- Directing groups : Use of electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution at the 5-position .

- Protecting groups : Boc protection of the amide nitrogen to prevent side reactions during coupling .

- Microwave-assisted synthesis : Enhances reaction rates and selectivity in heterocyclic ring formation .

Q. How are structure-activity relationships (SAR) studied for this compound?

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .

- Isosteric replacements : Substituting thiophene with furan or phenyl groups to assess bioactivity changes .

- Pharmacophore mapping : Identifying critical hydrogen-bonding motifs (e.g., carboxylic acid and amide groups) .

Q. What mechanistic insights are gained from kinetic studies of its synthesis?

- Rate-determining step analysis : Monitoring via in situ IR spectroscopy to identify slow steps (e.g., oxidative carboxylation) .

- Isotopic labeling : Using ¹⁸O-labeled H₂O to trace oxygen incorporation during acid formation .

- Catalytic cycle studies : XAS/XPS to characterize Pd(0)/Pd(II) intermediates in cross-coupling reactions .

Q. How is regioselectivity controlled in multi-step heterocyclic syntheses?

Q. What green chemistry approaches reduce waste in its synthesis?

- Solvent substitution : Replacing DMF with ethanol/water mixtures to improve E-factors .

- Catalyst recycling : Immobilizing Pd on mesoporous silica for reuse in cross-coupling .

- Microwave irradiation : Reduces reaction times and energy consumption by 50–70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.